molecular formula C7H8FNO B068922 4-Amino-2-fluoro-3-methylphenol CAS No. 173322-81-1

4-Amino-2-fluoro-3-methylphenol

Cat. No. B068922
M. Wt: 141.14 g/mol
InChI Key: FDQUEAPRNNBTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-fluoro-3-methylphenol, also known as AFMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AFMP is a white crystalline powder that is soluble in water and organic solvents. This compound is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of 4-Amino-2-fluoro-3-methylphenol is not well understood. However, it is believed that 4-Amino-2-fluoro-3-methylphenol exerts its biological activity by interacting with specific enzymes and proteins in the body. 4-Amino-2-fluoro-3-methylphenol has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-Amino-2-fluoro-3-methylphenol has also been found to inhibit the replication of certain viruses and bacteria.

Biochemical And Physiological Effects

4-Amino-2-fluoro-3-methylphenol has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-Amino-2-fluoro-3-methylphenol inhibits the growth and proliferation of cancer cells. 4-Amino-2-fluoro-3-methylphenol has also been found to inhibit the replication of certain viruses and bacteria. In animal studies, 4-Amino-2-fluoro-3-methylphenol has been found to have anti-inflammatory and analgesic properties.

Advantages And Limitations For Lab Experiments

4-Amino-2-fluoro-3-methylphenol is a widely used building block in the synthesis of various pharmaceuticals and agrochemicals. The advantages of using 4-Amino-2-fluoro-3-methylphenol in lab experiments include its high purity, low toxicity, and easy availability. However, the limitations of using 4-Amino-2-fluoro-3-methylphenol in lab experiments include its high cost, limited availability in certain regions, and the need for specialized equipment and expertise for its synthesis.

Future Directions

The future directions of 4-Amino-2-fluoro-3-methylphenol research include the development of more efficient and cost-effective synthesis methods, the identification of new biological targets for 4-Amino-2-fluoro-3-methylphenol, and the exploration of its potential applications in other fields such as material science and energy storage. Additionally, more studies are needed to understand the mechanism of action of 4-Amino-2-fluoro-3-methylphenol and its potential side effects. The development of new formulations and delivery methods for 4-Amino-2-fluoro-3-methylphenol may also enhance its therapeutic potential in various diseases.
Conclusion:
In conclusion, 4-Amino-2-fluoro-3-methylphenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 4-Amino-2-fluoro-3-methylphenol is synthesized through a series of chemical reactions and is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals. 4-Amino-2-fluoro-3-methylphenol has been found to have anticancer, antiviral, and antibacterial properties and has various biochemical and physiological effects. The advantages and limitations of using 4-Amino-2-fluoro-3-methylphenol in lab experiments have been discussed, and future directions for 4-Amino-2-fluoro-3-methylphenol research have been identified.

Scientific Research Applications

4-Amino-2-fluoro-3-methylphenol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-Amino-2-fluoro-3-methylphenol has been found to have anticancer, antiviral, and antibacterial properties. In agriculture, 4-Amino-2-fluoro-3-methylphenol is used as a building block in the synthesis of various agrochemicals such as herbicides and insecticides. In material science, 4-Amino-2-fluoro-3-methylphenol is used as a precursor for the synthesis of various polymers and resins.

properties

CAS RN

173322-81-1

Product Name

4-Amino-2-fluoro-3-methylphenol

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

4-amino-2-fluoro-3-methylphenol

InChI

InChI=1S/C7H8FNO/c1-4-5(9)2-3-6(10)7(4)8/h2-3,10H,9H2,1H3

InChI Key

FDQUEAPRNNBTRX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1F)O)N

Canonical SMILES

CC1=C(C=CC(=C1F)O)N

synonyms

Phenol, 4-amino-2-fluoro-3-methyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-2-fluoro-3-methyl-4-nitrophenol (4.11 g, 19.9 mmol) in ethanol (200 ml) were added 10%-palladium/carbon (containing 50% water, 410 mg) and ammonium formate (15.1 g, 240 mmol), and the resulting mixture was stirred for 3 hours with heating under reflux while maintaining the temperature. The mixture was filtered by the use of Celite and the filtrate was concentrated under reduced pressure to obtain a crude product. The crude product was partitioned by the use of water and ethyl acetate (the aqueous layer was adjusted to pH 6 to 7 with a 5% aqueous sodium hydrogencarbonate solution and re-extracted), and the organic phase was washed with a 5% aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then filtered. The filtrate was concentrated under reduced pressure to obtain 4-amino-2-fluoro-3-methylphenol (2.89 g, 100%).
Name
6-chloro-2-fluoro-3-methyl-4-nitrophenol
Quantity
4.11 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
410 mg
Type
catalyst
Reaction Step One

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